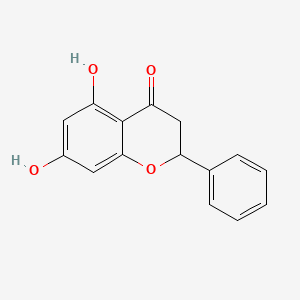
5,7-Dihydroxyflavanone
概述
描述
作用机制
Target of Action
Pinocembrin has been shown to target several key proteins and pathways in the body. It has demonstrated anti-inflammatory and neuroprotective effects . The compound has also shown the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .
Mode of Action
Pinocembrin interacts with its targets to bring about a variety of changes. It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS), where it has demonstrated neuroprotective effects .
Biochemical Pathways
Pinocembrin affects several biochemical pathways. Its anti-inflammatory and neuroprotective effects are likely due to its ability to modulate mitochondrial function and regulate apoptosis . It also has the ability to reduce reactive oxygen species, which can damage cells and contribute to inflammation and other diseases .
Pharmacokinetics
After oral administration, Pinocembrin is well metabolized and absorbed . It has been shown to pass through the BBB, indicating that it might be useful for treatment of diseases in the CNS .
Result of Action
The result of Pinocembrin’s action is a reduction in inflammation and protection of neurons. It has also been shown to protect the BBB, which is crucial for maintaining the health of the CNS . In vitro and in vivo studies have provided evidence that Pinocembrin can protect the brain against damage from ischemic stroke .
生化分析
Biochemical Properties
5,7-Dihydroxyflavanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate mitochondrial function, reduce reactive oxygen species, and regulate apoptosis . The compound interacts with enzymes such as p-glycoprotein, which facilitates its passive transport across the blood-brain barrier . Additionally, this compound has been found to inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Cellular Effects
This compound influences various cellular processes and cell types. It has been observed to protect neurons, astrocytes, and microglia from oxidative stress and inflammation . The compound modulates cell signaling pathways, including those involving reactive oxygen species and apoptosis . Furthermore, this compound affects gene expression related to antioxidant defense and mitochondrial function, thereby enhancing cellular metabolism and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in oxidative stress, such as NADPH oxidase, reducing the production of reactive oxygen species . The compound also modulates mitochondrial function by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase . Additionally, this compound influences gene expression by activating transcription factors involved in antioxidant defense and apoptosis regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability in various in vitro and in vivo models, maintaining its antioxidant and neuroprotective properties over extended periods . Long-term studies have demonstrated that this compound can sustain its protective effects on cellular function, reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining optimal dosages for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydroxylation, glycosylation, and O-methylation reactions, which enhance its solubility and bioavailability . These metabolic processes also influence the compound’s antioxidant and anti-inflammatory properties by modulating its interaction with cellular targets .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier is facilitated by p-glycoprotein, allowing it to exert neuroprotective effects in the central nervous system . Additionally, this compound accumulates in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it modulates mitochondrial function and enhances antioxidant defense . Additionally, this compound can be found in the cytoplasm and nucleus, where it influences gene expression and cell signaling pathways . Post-translational modifications, such as glycosylation, may also direct the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 5,7-Dihydroxyflavanone can be synthesized through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of starting materials like chalcones, which undergo cyclization reactions to form flavanones . Biosynthesis, on the other hand, involves the use of metabolic engineering strategies and two-phase pH fermentation to enhance production efficiency .
Industrial Production Methods: Industrial production of pinocembrin often relies on the extraction from natural sources such as propolis and certain plants. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound .
化学反应分析
Types of Reactions: 5,7-Dihydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pinocembrin chalcone, and it can also participate in reduction reactions to yield dihydroflavanones .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .
Major Products: The major products formed from these reactions include pinocembrin chalcone, dihydroflavanones, and various derivatives that exhibit enhanced pharmacological properties .
科学研究应用
5,7-Dihydroxyflavanone has a wide range of scientific research applications:
相似化合物的比较
- Naringenin
- Hesperetin
- Quercetin
属性
IUPAC Name |
5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285959 | |
| Record name | 5,7-Dihydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-39-7, 68745-38-0 | |
| Record name | Pinocembrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 68745-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

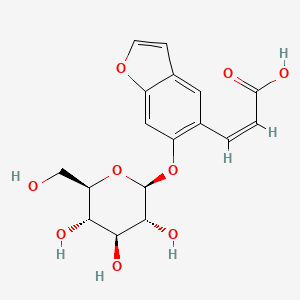
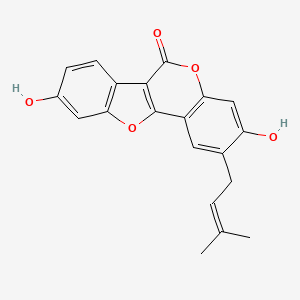
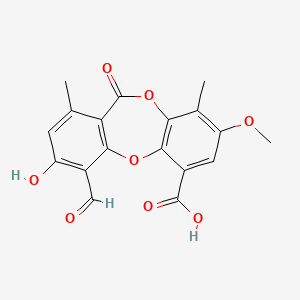
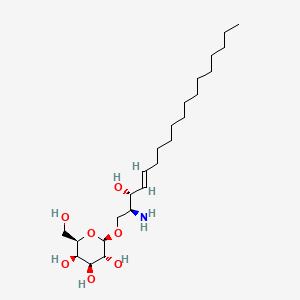
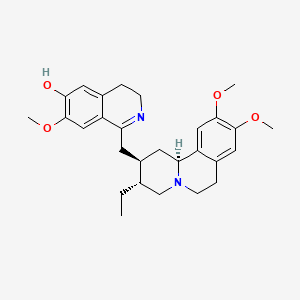
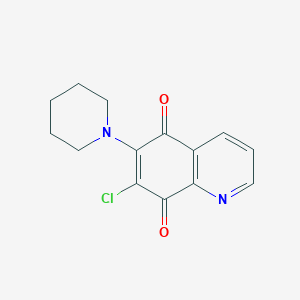
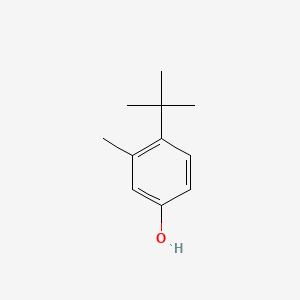
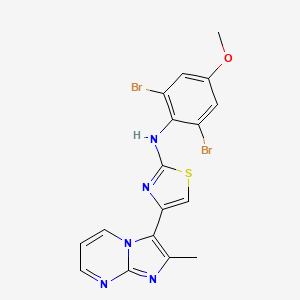



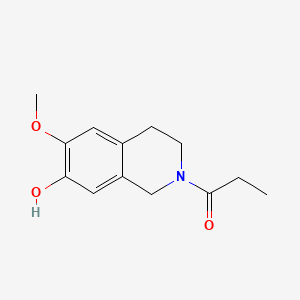

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)
